molecular formula C24H27Br2N3O2 B12165980 2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline

2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline

Katalognummer: B12165980
Molekulargewicht: 549.3 g/mol
InChI-Schlüssel: HVZXEEDPWIJBHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline is a complex organic compound that belongs to the indoloquinoxaline family This compound is characterized by its unique structure, which includes bromine atoms, butyl, and dipropoxy groups attached to an indoloquinoxaline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline typically involves multi-step organic reactions One common method includes the bromination of a precursor indoloquinoxaline compound using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine sites using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted indoloquinoxalines.

Wissenschaftliche Forschungsanwendungen

2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. The bromine atoms and functional groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,9-Dibromo-6,7-dimethyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline
  • 7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines

Uniqueness

2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline is unique due to its specific combination of bromine atoms, butyl, and dipropoxy groups

Eigenschaften

Molekularformel

C24H27Br2N3O2

Molekulargewicht

549.3 g/mol

IUPAC-Name

7,9-dibromo-6-butyl-2,3-dipropoxyindolo[3,2-b]quinoxaline

InChI

InChI=1S/C24H27Br2N3O2/c1-4-7-8-29-23-16(11-15(25)12-17(23)26)22-24(29)28-19-14-21(31-10-6-3)20(30-9-5-2)13-18(19)27-22/h11-14H,4-10H2,1-3H3

InChI-Schlüssel

HVZXEEDPWIJBHV-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C2=C(C=C(C=C2Br)Br)C3=NC4=CC(=C(C=C4N=C31)OCCC)OCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.